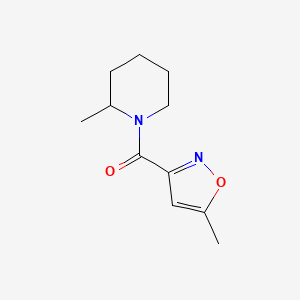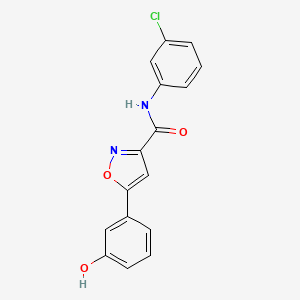
(5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone, also known as MOM or Methylone, is a synthetic cathinone that belongs to the family of amphetamines. It is structurally similar to MDMA (ecstasy) and is known to produce similar effects. MOM is a psychoactive drug that has gained popularity in recent years due to its stimulant and euphoric effects.
Mechanism of Action
(5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This means that it prevents these neurotransmitters from being taken back up into the neurons, which leads to an increase in their concentration in the synapse. This increase in neurotransmitter concentration is thought to be responsible for the stimulant and euphoric effects of (5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone.
Biochemical and Physiological Effects:
(5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone has been shown to produce a range of biochemical and physiological effects in animal and human studies. These effects include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep disturbances. (5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone has also been shown to produce rewarding effects, which can lead to addiction and dependence.
Advantages and Limitations for Lab Experiments
(5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone is a useful tool for studying the effects of amphetamines on the central nervous system. Its structural similarity to MDMA allows researchers to study the effects of MDMA without using the drug itself. However, there are limitations to using (5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone in lab experiments. Its effects may not be identical to MDMA, and there are concerns about its safety and potential for abuse.
Future Directions
There are many future directions for research on (5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone. One area of interest is its potential for use in treating psychiatric disorders such as depression and anxiety. (5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone has been shown to have antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential for use in drug addiction treatment. (5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone has been shown to reduce cocaine-seeking behavior in animal studies, and further research is needed to determine its potential as a treatment for addiction. Additionally, more research is needed to determine the long-term effects of (5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone use on the brain and body.
Synthesis Methods
(5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone is synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and formaldehyde. The resulting product is purified through recrystallization and is typically sold in powder form.
Scientific Research Applications
(5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone is commonly used in scientific research to study its effects on the central nervous system. It is often used as a substitute for MDMA due to its structural similarity and similar effects. (5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a role in mood regulation.
properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-5-3-4-6-13(8)11(14)10-7-9(2)15-12-10/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJVBRVWNKCXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(4-bromo-2-methylphenyl)-N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B7518317.png)
![5-ethyl-N-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7518339.png)
![5-ethyl-N-(4-ethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7518347.png)
![N-(4-methoxyphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518352.png)
![N-(3-azepan-1-ylpropyl)-1-[(2-methoxyphenyl)amino]isoquinoline-4-carboxamide](/img/structure/B7518353.png)

![1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7518364.png)


![1-{[5-(4-Fluorophenyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B7518380.png)

![1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane](/img/structure/B7518394.png)
